N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[3-(3,4-dichloroanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O2S/c20-15-7-5-13(9-16(15)21)23-17(26)8-6-14-10-28-19(24-14)25-18(27)11-1-3-12(22)4-2-11/h1-5,7,9-10H,6,8H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKTUTQBWKNEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorophenylamine reacts with the thiazole intermediate.
Formation of the Amide Bond: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(3-((3,4-dichlorophenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Analysis :
- The target compound’s 3-oxopropyl linker distinguishes it from sulfonyl-substituted thiazoles in , which exhibit tautomerism but lack the benzamide group.
- Compared to urea-linked Compound 8g (), the target’s amide bond may confer greater hydrolytic stability and altered hydrogen-bonding capacity.
Dichlorophenyl-Containing Analogues
Activity and Structural Implications:
Analysis :
- The 3,4-dichlorophenyl group in the target and BD 1008 () may enhance lipophilicity and receptor binding, though the piperidine core in BD 1008 suggests divergent mechanisms.
- Diflubenzuron’s 2,6-difluorobenzamide structure () highlights the positional influence of fluorine on pesticidal activity, contrasting with the target’s 4-fluoro substitution.
Benzamide Derivatives
Substituent Effects on Properties:
Analysis :
- The target’s 4-fluorobenzamide may improve membrane permeability compared to non-fluorinated analogues, as seen in diflubenzuron .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
